molecular formula C10H7Cl2NO2S B13063839 6-Chloro-8-methylquinoline-5-sulfonyl chloride

6-Chloro-8-methylquinoline-5-sulfonyl chloride

Cat. No.: B13063839
M. Wt: 276.14 g/mol
InChI Key: FFFZFRFRFOFSCH-UHFFFAOYSA-N
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Description

6-Chloro-8-methylquinoline-5-sulfonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a sulfonyl chloride group at the 5th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinoline N-oxide or dihydroquinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

6-Chloro-8-methylquinoline-5-sulfonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

    Material Science: The compound is used in the synthesis of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonyl chloride: Similar structure but with a hydroxyl group at the 8th position.

    6-Chloroquinoline-5-sulfonyl chloride: Lacks the methyl group at the 8th position.

    8-Methylquinoline-5-sulfonyl chloride: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-8-methylquinoline-5-sulfonyl chloride is unique due to the combined presence of the chlorine atom, methyl group, and sulfonyl chloride group on the quinoline ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H7Cl2NO2S

Molecular Weight

276.14 g/mol

IUPAC Name

6-chloro-8-methylquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H7Cl2NO2S/c1-6-5-8(11)10(16(12,14)15)7-3-2-4-13-9(6)7/h2-5H,1H3

InChI Key

FFFZFRFRFOFSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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